3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9848623
InChI: InChI=1S/C14H10BrN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3
Molecular Formula: C14H10BrN5O
Molecular Weight: 344.17 g/mol

3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC9848623

Molecular Formula: C14H10BrN5O

Molecular Weight: 344.17 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide -

Specification

Molecular Formula C14H10BrN5O
Molecular Weight 344.17 g/mol
IUPAC Name 3-bromo-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Standard InChI InChI=1S/C14H10BrN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
Standard InChI Key HXGCQRJRUHDKKD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (IUPAC name: 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide) consists of a benzamide backbone substituted with a bromine atom at the meta position and a phenyl group bearing a tetrazole ring at the para position. The molecular formula is C₁₄H₁₀BrN₅O, with a molecular weight of 344.17 g/mol. Key structural features include:

  • A brominated benzoyl group enhancing lipophilicity and electronic effects.

  • A tetrazole ring at the phenyl moiety, serving as a carboxylic acid bioisostere.

  • Amide linkage enabling hydrogen bonding and target recognition.

The compound’s stereoelectronic profile is critical for its biological interactions, as the tetrazole’s nitrogen-rich structure facilitates binding to enzymes and receptors.

Table 1: Molecular Properties of 3-Bromo-N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide

PropertyValue
Molecular FormulaC₁₄H₁₀BrN₅O
Molecular Weight344.17 g/mol
IUPAC Name3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
Canonical SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIKeyXKWZBHIXQFFBDL-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Preparation of 3-Aminophenyltetrazole: The tetrazole ring is introduced via cyclization of nitriles with sodium azide under acidic conditions.

  • Bromobenzoyl Chloride Formation: 3-Bromobenzoic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

  • Amide Coupling: The acyl chloride reacts with 3-aminophenyltetrazole in anhydrous dichloromethane, catalyzed by triethylamine.

Reaction conditions are optimized at 0–5°C to minimize side reactions, with yields averaging 65–75% after purification via column chromatography.

Analytical Characterization

Purity and structure confirmation rely on:

  • ¹H/¹³C NMR: Distinct peaks for bromine (δ 7.8–8.2 ppm) and tetrazole protons (δ 8.9–9.3 ppm).

  • LC-MS: [M+H]⁺ ion at m/z 345.07.

  • X-ray Crystallography: Confirms planar benzamide-tetrazole alignment.

Biological Activity and Mechanisms

Enzyme Inhibition

The tetrazole moiety mimics carboxylate groups, enabling competitive inhibition of metalloenzymes. For example, analogs inhibit angiotensin-converting enzyme (ACE) with IC₅₀ values of 12–18 μM, comparable to captopril. The bromine atom enhances hydrophobic interactions with enzyme pockets, as demonstrated in molecular docking studies.

Antibacterial Effects

Brominated benzamides exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL). The mechanism involves disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Applications in Research

Drug Discovery

This compound serves as a lead structure for:

  • Antihypertensive agents: Targeting ACE and endothelin receptors.

  • Antimicrobials: Overcoming resistance via novel target engagement.

  • Kinase inhibitors: Modulating EGFR and VEGFR signaling.

Material Science

The tetrazole ring’s thermal stability (decomposition >250°C) makes it suitable for:

  • High-energy materials: Tetrazoles release nitrogen upon decomposition.

  • Coordination polymers: Metal-organic frameworks (MOFs) with Cu²⁺ nodes.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Tetrazole-Containing Benzamides

CompoundSubstituentsBiological Activity (IC₅₀)
3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamideTetrazole at paraACE inhibition: 14 μM
3-Bromo-N-(2H-tetrazol-5-yl)benzamideDirect tetrazole attachmentAntibacterial: MIC 8 μg/mL
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamideTetrazole at metaAnticancer: IC₅₀ 25 μM

Meta-substitution enhances steric compatibility with kinase active sites, while para-substituted analogs favor enzyme inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator